Cas no 35665-38-4 (Fmoc-Gly-Gly-OH)
Fmoc-Gly-Gly-OH Chemical and Physical Properties
Names and Identifiers
-
- Fmoc-Gly-Gly-OH
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycyl-glycine
- Fmoc-glycyl-glycine
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycylglycine
- 2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]acetic acid
- N-9-Fluorenylmethoxycarbonylglycylglycine
- 2-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)acetamido)acetic acid
- Fmoc-Gly-Gly
- N-9-fluorenylmethoxycarbonyl-glycyl-glycine
- N-Fmoc-glycylglycine
- Glycine, N-[(9H-fluoren-9-ylmethoxy)carbonyl]glycyl-
- Fmoc-glycylglycine
- FBKUOPULLUJMOC-UHFFFAOYSA-N
- STL466198
- SY03
- AM20040272
- MFCD00190880
- [({[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetyl)amino]acetic acid
- SY038296
- C19H18N2O5
- FT-0698310
- 2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetamido]acetic acid
- 35665-38-4
- DS-14621
- A851088
- N-[(9H-Fluoren-9-ylmethoxy)carbonyl]glycyl-glycine;N-Fmoc-glycylglycine
- SB74631
- HY-W023121
- F1234
- EN300-650317
- DTXSID10427067
- SCHEMBL1667739
- N-alpha-(9-Fluorenylmethyloxycarbonyl)-glycinyl-glycin (Fmoc-Gly-Gly-OH)
- 2-(2-(((9H-fluoren-9-yl)methoxy)carbonylamino)acetamido)acetic acid
- (((9H-Fluoren-9-yl)methoxy)carbonyl)glycylglycine
- CS-0059138
- AKOS012614531
- PD171666
- (2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}ACETAMIDO)ACETIC ACID
- BP-25471
- AC-8986
- Z1123720022
- 2-(2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]acetamido)acetic acid
- (2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-acetamido)acetic acid
- [2-(9H-Fluoren-9-ylmethoxycarbonylamino)-acetylamino]-acetic acid
- N-Fluorenylmethoxycarbonylglycylglycine
- DA-73462
- 5MFS7RRJ9F
-
- MDL: MFCD00190880
- Inchi: 1S/C19H18N2O5/c22-17(20-10-18(23)24)9-21-19(25)26-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16H,9-11H2,(H,20,22)(H,21,25)(H,23,24)
- InChI Key: FBKUOPULLUJMOC-UHFFFAOYSA-N
- SMILES: O(C(NCC(NCC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
Computed Properties
- Exact Mass: 354.12200
- Monoisotopic Mass: 354.12157168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 7
- Complexity: 516
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 105
- XLogP3: 2
Experimental Properties
- Melting Point: 179.0 to 183.0 deg-C
- Boiling Point: 684.1°C at 760 mmHg
- PSA: 104.73000
- LogP: 2.50770
Fmoc-Gly-Gly-OH Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:0-10°C
Fmoc-Gly-Gly-OH Customs Data
- HS CODE:2924299090
- Customs Data:
China Customs Code:
2924299090Overview:
2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Fmoc-Gly-Gly-OH Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F620170-100mg |
Fmoc-Gly-Gly-OH |
35665-38-4 | 100mg |
$64.00 | 2023-05-18 | ||
| TRC | F620170-250mg |
Fmoc-Gly-Gly-OH |
35665-38-4 | 250mg |
$75.00 | 2023-05-18 | ||
| TRC | F620170-500mg |
Fmoc-Gly-Gly-OH |
35665-38-4 | 500mg |
$87.00 | 2023-05-18 | ||
| TRC | F620170-1g |
Fmoc-Gly-Gly-OH |
35665-38-4 | 1g |
$98.00 | 2023-05-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OW158-100g |
Fmoc-Gly-Gly-OH |
35665-38-4 | 98% | 100g |
750.0CNY | 2021-08-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OW158-20g |
Fmoc-Gly-Gly-OH |
35665-38-4 | 98% | 20g |
196.0CNY | 2021-08-05 | |
| MedChemExpress | HY-W023121-500mg |
Fmoc-Gly-Gly-OH |
35665-38-4 | 99.98% | 500mg |
¥100 | 2024-04-18 | |
| Apollo Scientific | OR36387-5g |
Fmoc-Gly-Gly-OH |
35665-38-4 | 98% | 5g |
£34.00 | 2023-08-31 | |
| Apollo Scientific | OR36387-25g |
Fmoc-Gly-Gly-OH |
35665-38-4 | 98% | 25g |
£45.00 | 2023-08-31 | |
| Apollo Scientific | OR36387-100g |
Fmoc-Gly-Gly-OH |
35665-38-4 | 98% | 100g |
£84.00 | 2023-08-31 |
Fmoc-Gly-Gly-OH Suppliers
Fmoc-Gly-Gly-OH Related Literature
-
Othman Al Musaimi,Beatriz G. de la Torre,Fernando Albericio Green Chem. 2020 22 996
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2. Synthesis and cell-adhesion properties of cyclo(-Arg-Gly-Asp-Ser-Lys-), a constrained analogue of the active domain of fibronectinJohn S. Davies,Christine Enjalbal,Clare J. Wise,Sarah E. Webb,Gareth E. Jones J. Chem. Soc. Perkin Trans. 1 1994 2011
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Mahama Alhassan,Othman Al Musaimi,Jonathan M. Collins,Fernando Albericio,Beatriz G. de la Torre Green Chem. 2020 22 2840
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Peptides
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboxylic acids and derivatives Amino acids, peptides, and analogues Peptides
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
Additional information on Fmoc-Gly-Gly-OH
Recent Advances in Fmoc-Gly-Gly-OH (CAS: 35665-38-4) Research and Applications
Fmoc-Gly-Gly-OH (CAS: 35665-38-4) is a dipeptide derivative widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) due to its Fmoc (9-fluorenylmethoxycarbonyl) protecting group. Recent studies have highlighted its role in the development of novel therapeutic peptides, biomaterials, and drug delivery systems. This research brief consolidates the latest findings and applications of Fmoc-Gly-Gly-OH, providing insights into its chemical properties, synthetic utility, and emerging biomedical applications.
A 2023 study published in the Journal of Peptide Science demonstrated the efficiency of Fmoc-Gly-Gly-OH as a building block for the synthesis of complex peptide architectures. The research team utilized this dipeptide to construct hydrogels with tunable mechanical properties, which showed promise for tissue engineering applications. The study emphasized the compound's compatibility with standard SPPS protocols and its ability to facilitate the formation of stable beta-sheet structures in peptide-based materials.
In the field of drug delivery, researchers have recently explored Fmoc-Gly-Gly-OH as a component of self-assembling peptide nanoparticles. A 2024 publication in Biomaterials Science reported the development of pH-responsive carriers using this dipeptide, which demonstrated enhanced stability and controlled release of anticancer drugs in tumor microenvironments. The study attributed these properties to the compound's ability to form intermolecular hydrogen bonds while maintaining sufficient flexibility for responsive behavior.
Analytical chemistry advancements have also benefited from Fmoc-Gly-Gly-OH applications. Recent work published in Analytical Chemistry described a novel mass spectrometry tagging method using this compound, enabling more sensitive detection and quantification of low-abundance peptides in complex biological samples. The method leverages the Fmoc group's characteristic fragmentation pattern while maintaining the glycine dimer's small size for minimal interference with analyte properties.
From a synthetic chemistry perspective, ongoing research continues to optimize Fmoc-Gly-Gly-OH production processes. A 2023 patent application revealed an improved synthetic route with higher yields and reduced environmental impact, addressing growing demands for sustainable peptide synthesis. The new method reportedly reduces solvent usage by 40% while maintaining the product's high purity (>99%) as confirmed by HPLC and NMR analyses.
Looking forward, the versatility of Fmoc-Gly-Gly-OH positions it as a key player in several emerging areas of chemical biology. Current research directions include its incorporation into peptide-drug conjugates for targeted therapies, development of bioelectronic materials, and creation of enzyme-responsive smart materials. The compound's dual functionality (Fmoc protection and peptide backbone) continues to inspire innovative applications across the chemical and biomedical sciences.
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